2-Isocyanato-3-methylbutanoicacid

Description

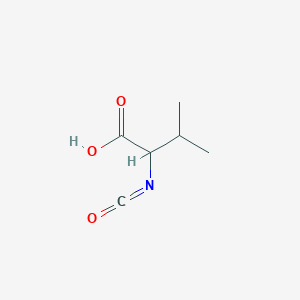

2-Isocyanato-3-methylbutanoic acid is an organic compound that belongs to the class of α-isocyanato carboxylic acids. These molecules are characterized by the presence of both an isocyanate group (-N=C=O) and a carboxylic acid group (-COOH) attached to the same carbon atom, known as the alpha-carbon. This unique structural arrangement imparts a high degree of reactivity and versatility, making them valuable reagents in organic synthesis. The specific structure of 2-Isocyanato-3-methylbutanoic acid is derived from the amino acid valine, bestowing it with a chiral center that is of significant interest in the synthesis of stereochemically defined molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO3 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

2-isocyanato-3-methylbutanoic acid |

InChI |

InChI=1S/C6H9NO3/c1-4(2)5(6(9)10)7-3-8/h4-5H,1-2H3,(H,9,10) |

InChI Key |

SJRNDWRNVLNHKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)O)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isocyanato 3 Methylbutanoic Acid and Its Esters

Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) Mediated Isocyanation

A notable phosgene-free method involves the use of di-tert-butyl dicarbonate (Boc₂O). This reagent, in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can convert primary amines into isocyanates. orgsyn.orgchemicalbook.com The reaction of an amino acid ester with Boc₂O and DMAP can produce the corresponding isocyanate. researchgate.net This method is advantageous as it often proceeds quickly at room temperature. chemicalbook.comresearchgate.net However, it has been noted that this method can sometimes lead to the formation of ureas as byproducts, especially if the reaction temperature is not controlled. chemicalbook.com

Catalytic Systems for Phosgene-Free Transformations

Research into phosgene-free isocyanate synthesis has explored various catalytic systems. One approach involves the reductive carbonylation of nitro compounds in the presence of an alcohol to form a carbamate (B1207046) ester, which is then pyrolyzed to the isocyanate. nwo.nl Homogeneous palladium catalysts have been investigated for this transformation. nwo.nl Another strategy is the reaction of formamides with diorganocarbonates, followed by thermolysis of the resulting product to yield the isocyanate. google.com Additionally, the synthesis of carbamates from amines and dimethyl carbonate using catalysts like ytterbium triflate has been explored as a pathway to isocyanate precursors. researchgate.net

Curtius Rearrangement as a Synthetic Pathway to α-Isocyanato Carboxylic Acids

The Curtius rearrangement offers a versatile and phosgene-free method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. nih.govrsc.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. rsc.orgnih.gov The process begins with the conversion of a carboxylic acid, such as N-protected valine, into an acyl azide. This intermediate then undergoes thermal decomposition, losing nitrogen gas to form the isocyanate. nih.govwikipedia.org

The resulting isocyanate can be trapped with various nucleophiles. For instance, reaction with an alcohol like tert-butanol (B103910) generates Boc-protected amines, while using benzyl (B1604629) alcohol yields Cbz-protected amines. wikipedia.org This method has been successfully applied in the synthesis of complex molecules and bioactive compounds. nih.govnih.gov One of the key advantages of the Curtius rearrangement is that it often proceeds with complete retention of the stereochemical configuration. nih.govnih.gov

Table 2: Key Reagents in the Synthesis of 2-Isocyanato-3-methylbutanoic Acid and its Esters This table outlines the function of important reagents discussed in the synthetic methodologies.

| Reagent | Chemical Name | Role in Synthesis | Relevant Section |

|---|---|---|---|

| Phosgene (B1210022) | Carbonyl dichloride | Primary phosgenating agent for converting amines to isocyanates. nih.gov | 1 |

| Triphosgene (B27547) | Bis(trichloromethyl) carbonate | A safer, solid surrogate for phosgene. orgsyn.orgnih.gov | 1.1 |

| Sodium Bicarbonate | Sodium hydrogen carbonate | Base used to neutralize HCl produced during phosgenation. orgsyn.org | 1.1, 1.2 |

| Pyridine | Pyridine | Alternative base for phosgenation reactions. orgsyn.org | 1.2 |

| Di-tert-butyl dicarbonate (Boc₂O) | Di-tert-butyl dicarbonate | Reagent for phosgene-free isocyanate synthesis from amines. chemicalbook.com | 2.1 |

| 4-Dimethylaminopyridine (DMAP) | 4-(Dimethylamino)pyridine | Catalyst used in conjunction with Boc₂O for isocyanation. chemicalbook.comresearchgate.net | 2.1 |

| Acyl Azide | - | Key intermediate in the Curtius rearrangement. nih.govrsc.org | 2.3 |

Batch Synthesis Applications

Batch synthesis remains a common and well-documented method for producing 2-isocyanato-3-methylbutanoic acid esters. A prevalent approach involves the reaction of the corresponding amino acid ester hydrochloride with a phosgene equivalent. While gaseous phosgene can be used, its high toxicity has led to the widespread adoption of safer alternatives like triphosgene (bis(trichloromethyl) carbonate). orgsyn.orgnih.gov

A typical batch synthesis involves dissolving the starting material, such as L-valine methyl ester hydrochloride, in a biphasic system of an organic solvent like methylene (B1212753) chloride and an aqueous solution of a weak base, such as sodium bicarbonate. orgsyn.org This mixture is cooled, typically in an ice bath, before the addition of triphosgene. The reaction is generally rapid, proceeding to completion within a short timeframe. Following the reaction, the organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude isocyanate ester. Purification can then be achieved through methods like Kugelrohr distillation. orgsyn.org

This method is advantageous for its simplicity and high yields. However, it is important to note that the reaction conditions are mild, which is superior to older methods that required refluxing in toluene (B28343) with gaseous phosgene for several hours. orgsyn.org

Table 1: Representative Batch Synthesis of Methyl (S)-2-isocyanato-3-methylbutanoate

| Parameter | Value | Reference |

| Starting Material | L-valine methyl ester hydrochloride | orgsyn.org |

| Reagent | Triphosgene | orgsyn.org |

| Base | Saturated aqueous sodium bicarbonate | orgsyn.org |

| Solvent | Methylene chloride | orgsyn.org |

| Reaction Temperature | 0°C (ice bath) | orgsyn.org |

| Reaction Time | ~15 minutes | orgsyn.org |

| Purification | Kugelrohr distillation | orgsyn.org |

| Typical Yield | 95-98% | orgsyn.org |

Continuous Flow Processes for Scalable Production

For larger-scale and more controlled production, continuous flow processes offer significant advantages over traditional batch synthesis. Flow chemistry allows for enhanced heat and mass transfer, improved safety by minimizing the accumulation of hazardous intermediates, and the potential for automated, continuous production. flinders.edu.augoogle.com

While specific literature on the continuous flow synthesis of 2-isocyanato-3-methylbutanoic acid is not abundant, the principles can be extrapolated from similar isocyanate syntheses. google.com A conceptual continuous flow setup would involve pumping streams of the amino acid ester hydrochloride solution and a solution of a phosgene equivalent (like triphosgene) through a T-mixer into a heated or cooled reactor coil. The reaction would proceed within the coil for a specific residence time, determined by the flow rate and reactor volume. The output stream would then be directed to an in-line purification system, such as a liquid-liquid separator or a continuous distillation unit, to isolate the desired isocyanate ester. flinders.edu.au

The Curtius rearrangement of an acyl azide in a flow reactor is another promising phosgene-free route for the continuous synthesis of isocyanates. google.comresearchgate.net This method offers a safer way to handle the potentially explosive acyl azide intermediate by generating and consuming it in situ within the confined environment of the flow reactor. google.com

Table 2: Conceptual Parameters for Continuous Flow Synthesis

| Parameter | Description | Potential Value/Condition |

| Reactor Type | Plug Flow Reactor (PFR) / Microreactor | - |

| Mixing | T-Mixer or other microfluidic mixing device | - |

| Temperature Control | Thermostatted reactor coil | 0 - 50 °C (depending on kinetics) |

| Residence Time | Time spent by reactants in the reactor | Seconds to minutes |

| In-line Purification | Membrane-based separator, continuous extraction | - |

| Safety | Minimized volume of hazardous intermediates | - |

Alternative Precursors and Convergent Syntheses of 2-Isocyanato-3-methylbutanoic Acid Derivatives

The primary precursor for the synthesis of 2-isocyanato-3-methylbutanoic acid is the corresponding amino acid, valine, or its ester. Therefore, alternative synthetic routes to valine itself can be considered as indirect alternative precursor pathways.

One such pathway starts from alpha-keto isocaproate. This can be converted to 3-methylbutanoic acid through several routes, including oxidation of 3-methylbutanal (B7770604) or via isovaleryl-CoA and isovaleryl-phosphate catalyzed by a keto-acid dehydrogenase complex. researchgate.net While these routes lead to the underlying carbon skeleton, they would require subsequent amination and isocyanate formation steps to yield the final product.

A more direct alternative to phosgene-based methods for the synthesis of the isocyanate functionality is the use of di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). orgsyn.orgresearchgate.net This phosgene-free method offers a milder and potentially safer route to α-isocyanato carboxylic acid esters from the corresponding α-amino acid esters. researchgate.net The reaction is typically fast, occurring at room temperature. researchgate.net

Another convergent synthesis approach involves the Curtius rearrangement, where an acyl azide is converted to an isocyanate. google.comresearchgate.net The acyl azide can be prepared from the corresponding carboxylic acid via an acyl chloride or by reacting an acyl hydrazide with nitrous acid. google.com This method is particularly amenable to flow chemistry, which enhances its safety profile. google.comresearchgate.net

Chiral Resolution Techniques for Enantiopure 2-Isocyanato-3-methylbutanoic Acid

Since many applications of 2-isocyanato-3-methylbutanoic acid and its derivatives require a specific enantiomer, chiral resolution is a critical step if the synthesis starts from a racemic mixture. The most common industrial method for resolving chiral carboxylic acids is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.orgaiche.org

This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent. wikipedia.orgresearchgate.net This difference in solubility allows for the separation of the two diastereomers by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble one behind. researchgate.net After separation, the desired enantiomer of the carboxylic acid can be recovered from the diastereomeric salt by treatment with an acid.

The choice of the resolving agent and the solvent system is crucial for a successful resolution and is often determined through empirical screening. wikipedia.orgunchainedlabs.com Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines like (R)- or (S)-1-phenylethylamine. wikipedia.org

Table 3: Potential Chiral Resolving Agents for 2-Isocyanato-3-methylbutanoic Acid

| Resolving Agent Class | Specific Examples | Reference |

| Chiral Amines | (R)-(+)-1-Phenylethylamine | wikipedia.org |

| (S)-(-)-1-Phenylethylamine | wikipedia.org | |

| Brucine | wikipedia.org | |

| Strychnine | wikipedia.org | |

| Quinine | wikipedia.org | |

| (1R,2S)-2-amino-1,2-diphenylethanol | researchgate.net |

Chemical Reactivity and Reaction Mechanisms of the Isocyanate and Carboxyl Functionalities

Nucleophilic Addition Reactions of the Isocyanate Group

Isocyanates are potent electrophiles that readily react with a variety of nucleophiles, including alcohols, amines, and water. wikipedia.org These reactions are typically exothermic additions across the carbon-nitrogen double bond of the isocyanate group. poliuretanos.netnoaa.gov The generally accepted mechanism involves an initial nucleophilic attack on the electrophilic carbon of the isocyanate, followed by a proton transfer. rsc.org

Reactions with Amines: Urea (B33335) and Peptide Linkage Formation

The reaction between an isocyanate and an amine is a rapid and efficient method for the formation of a substituted urea. wikipedia.orgcommonorganicchemistry.com This reaction typically proceeds without the need for a catalyst and can be carried out in various solvents like DMF, THF, or DCM at room temperature. commonorganicchemistry.com The nucleophilic amine attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea linkage. researchgate.net

This reaction is foundational for creating polyurea polymers when diisocyanates react with diamines. wikipedia.org Furthermore, this chemistry is relevant in biochemistry, as isocyanates react readily with the free amino groups of amino acids and proteins to form urea linkages. researchgate.net N-carbamoylaminoacids, which can be formed through such reactions, are recognized as valuable intermediates in peptide synthesis. nih.gov The reaction can also be achieved through a Curtius rearrangement of an acyl azide (B81097), which generates an isocyanate intermediate that is then trapped by an amine to form the urea derivative. organic-chemistry.org

| Reactants | Product | Key Features | Source |

|---|---|---|---|

| Isocyanate (R-NCO) + Amine (R'-NH2) | Substituted Urea (R-NH-CO-NH-R') | Generally requires no catalyst; proceeds at room temperature. | wikipedia.orgcommonorganicchemistry.com |

| Isocyanate + Amino Acid/Protein | Urea-linked protein/peptide | Isocyanate reacts with free amino groups. | researchgate.net |

| Acyl Azide + Amine | Urea Derivative | Proceeds via an in situ generated isocyanate (Curtius Rearrangement). | organic-chemistry.org |

Reactions with Alcohols: Carbamate (B1207046) (Urethane) Synthesis

The addition of an alcohol to an isocyanate yields a carbamate, commonly known as a urethane (B1682113). wikipedia.orgvaia.com This reaction is the cornerstone of the polyurethane industry, where diisocyanates are reacted with polyols. kuleuven.benih.gov The mechanism involves the nucleophilic oxygen of the alcohol's hydroxyl group attacking the electrophilic carbon of the isocyanate. vaia.comyoutube.com This attack forms a tetrahedral intermediate, which is followed by a proton transfer to yield the stable urethane product. vaia.com

The reaction rate is influenced by several factors. Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance. poliuretanos.net While early studies suggested a simple second-order reaction, further investigations revealed a more complex mechanism where alcohol molecules can self-associate, and these alcohol polymers exhibit greater reactivity towards isocyanates than alcohol monomers. kuleuven.be The reaction can also be catalyzed by the urethane product itself (autocatalysis) or by external catalysts like tertiary amines or organometallic compounds. poliuretanos.netnih.gov

| Factor | Effect on Reactivity | Reason | Source |

|---|---|---|---|

| Alcohol Structure | Primary > Secondary > Tertiary | Decreasing steric hindrance around the hydroxyl group. | poliuretanos.net |

| Alcohol Concentration | Rate increases with concentration. | Self-association of alcohol into more reactive polymeric forms. | kuleuven.be |

| Catalysts | Rate is accelerated. | Bases (tertiary amines) and organometallics are common catalysts. | poliuretanos.netresearchgate.net |

| Autocatalysis | Rate can be accelerated by the product. | The urethane product can catalyze the reaction. | nih.gov |

Reactions with Organometallic Reagents

Isocyanates can react with various organometallic reagents to form amide bonds. rsc.org The reaction with Grignard reagents (R-MgX) has been studied, where the organometallic compound adds across the -N=C=O group. acs.org Hydrolysis of the resulting intermediate yields a secondary amide. Early mechanistic studies sought to determine whether the Grignard reagent adds to the C=N or the C=O bond of the isocyanate. acs.org Other organometallic compounds, such as organotin alkoxides, have also been shown to react with isocyanates, in some cases catalyzing trimerization reactions. rsc.org Copper(I) catalysis can facilitate the reaction between an isocyanate and a terminal alkyne, proceeding through a copper acetylide intermediate. rsc.org

Selective Reactions with 2′-Amino Groups in Biomolecules

When reacting with biomolecules that possess multiple nucleophilic sites, such as amino alcohols or proteins, isocyanates exhibit significant selectivity. The reaction with amine groups is generally much faster and more favorable than the reaction with hydroxyl groups. researchgate.net This chemoselectivity allows isocyanates to preferentially form urea linkages over urethane linkages in a competitive environment. researchgate.net

This principle has been demonstrated in a study involving 2-amino-2-methyl-1,3-propanediol, where various isocyanates were shown to react specifically with the amino group, leaving the hydroxyl groups intact. lookchem.com Similarly, studies on the reaction of isocyanates with 2-amino-2-thiazoline (B132724) derivatives show that the addition occurs regioselectively at the ring's endocyclic nitrogen atom. nih.govresearchgate.net This inherent selectivity makes isocyanates useful reagents for the specific modification of amine functionalities in complex molecules.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in 2-isocyanato-3-methylbutanoic acid introduces another dimension of reactivity, capable of undergoing its own characteristic transformations.

Decarboxylative Coupling Reactions with Isocyanates

A notable reaction involving both functionalities present in molecules like 2-isocyanato-3-methylbutanoic acid (or in intermolecular reactions between separate carboxylic acids and isocyanates) is decarboxylative coupling. A variety of carboxylic acids, when converted to their salts, can condense with isocyanates at room temperature. acs.org This reaction proceeds with the loss of carbon dioxide to afford the corresponding amide. acs.orgnih.gov

The proposed mechanism involves the initial addition of the carboxylate salt to the isocyanate, forming a mixed anhydride (B1165640) of the carboxylic acid and a carbamic acid. acs.org This intermediate is unstable and subsequently loses carbon dioxide to form the amide product. This method is advantageous as it is often high-yielding and compatible with various functional groups, including hydroxyl groups and common amine protecting groups like Fmoc and Boc. acs.org This transformation represents a less common but powerful method for amide bond formation, distinct from the more traditional reactions of isocyanates with amines. nih.gov

Amide Formation via Decarboxylative Condensation

The reaction between an isocyanate and a carboxylic acid can lead to the formation of an amide bond through a process known as decarboxylative condensation. nih.gov This transformation is particularly relevant to 2-isocyanato-3-methylbutanoic acid due to the presence of both required functional groups within the same molecule. The general mechanism involves the nucleophilic attack of the carboxylate on the electrophilic carbon of the isocyanate. researchgate.netnih.gov This forms an unstable mixed anhydride intermediate which subsequently loses carbon dioxide to yield the corresponding amide. nih.govresearchgate.net

While this reaction is well-established for separate isocyanate and carboxylic acid molecules, in the context of 2-isocyanato-3-methylbutanoic acid, it primarily occurs as an intramolecular cyclization to form an N-carboxyanhydride (NCA), which is a precursor that can readily lead to amide formation upon reaction with a nucleophile. researchgate.net The direct intermolecular decarboxylative condensation between two molecules of 2-isocyanato-3-methylbutanoic acid could theoretically lead to polymer formation, but the intramolecular pathway is often favored.

Esterification and Amidation Reactions of the Carboxyl Group

The carboxylic acid moiety of 2-isocyanato-3-methylbutanoic acid can participate in standard esterification and amidation reactions, provided that the highly reactive isocyanate group is either protected or that reaction conditions are carefully controlled.

Esterification: The conversion of the carboxylic acid group to an ester can be achieved through reactions like the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol. masterorganicchemistry.comyoutube.com The mechanism proceeds by protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com The existence of compounds like 2-isocyanato-3-methyl-butyric acid methyl ester confirms the viability of this transformation. bldpharm.comlookchem.com

Amidation: The carboxyl group can also be converted to an amide by reacting with an amine. Direct amidation reactions often require catalysts, such as those based on boron, to facilitate the process, especially when dealing with sensitive substrates like amino acids. mdpi.comnih.gov Lewis acid catalysts can activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov The reaction typically involves the formation of a tetrahedral intermediate which then collapses to the amide with the elimination of water. mdpi.com

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reactant | Catalyst (Example) | Product Structure |

| Esterification | Methanol | H₂SO₄ (acid catalyst) | 2-Isocyanato-3-methylbutanoic acid methyl ester |

| Amidation | Benzylamine | B(OCH₂CF₃)₃ | N-benzyl-2-isocyanato-3-methylbutanamide |

Intramolecular Cyclization Pathways and Heterocycle Formation

The structure of 2-isocyanato-3-methylbutanoic acid is ideally suited for intramolecular cyclization, leading to the formation of heterocyclic compounds. The most prominent pathway involves the reaction of the carboxylic acid group with the isocyanate group.

This reaction results in the formation of a five-membered heterocyclic ring known as an N-carboxyanhydride (NCA), specifically the NCA of the amino acid valine. researchgate.net NCAs are valuable intermediates in peptide synthesis because they are activated forms of amino acids. researchgate.net The formation of the NCA from the α-isocyanato acid is a key intramolecular process. Under Friedel-Crafts conditions (e.g., using AlCl₃), other types of intramolecular cyclizations involving isocyanates are possible, typically involving aromatic systems, though this specific reaction is not applicable to the aliphatic structure of 2-isocyanato-3-methylbutanoic acid. researchgate.net Base-catalyzed intramolecular cyclizations are also a known pathway for forming heterocyclic structures from molecules containing appropriate functional groups. mdpi.com

Table 2: Intramolecular Cyclization of 2-Isocyanato-3-methylbutanoic Acid

| Reactant | Conditions | Product Heterocycle |

| 2-Isocyanato-3-methylbutanoic acid | Heat or mild base | 4-isopropyl-1,3-oxazolidine-2,5-dione (Valine N-Carboxyanhydride) |

Kinetic and Mechanistic Studies of 2-Isocyanato-3-methylbutanoic Acid Reactions

The reactions of isocyanates with hydrogen-acidic compounds, such as the carboxylic acid group in 2-isocyanato-3-methylbutanoic acid or external nucleophiles like alcohols and amines, can proceed through several fundamental mechanisms, particularly when base-catalyzed. rsc.org

The three primary mechanisms are:

Mechanism I (Anionic): This pathway is typical for acidic, less nucleophilic compounds like phenols or, relevantly, carboxylic acids. The base deprotonates the acidic compound to form an anion (e.g., a carboxylate). This highly nucleophilic anion then attacks the isocyanate. rsc.org The intramolecular cyclization to form an NCA likely proceeds via this mechanism.

Mechanism II (Concerted): For compounds of moderate acidity, such as common alcohols, the reaction can occur in a single concerted step. Here, the proton transfer to the base and the nucleophilic addition of the alcohol to the isocyanate happen simultaneously. rsc.org

Mechanism III (Stepwise): For less acidic but more strongly nucleophilic reactants like amines, a direct nucleophilic addition to the isocyanate occurs first, forming a zwitterionic adduct. This is followed by a base-catalyzed proton transfer to yield the final product. rsc.org

Experimental and computational studies on related systems confirm that the reaction between a carboxylate and an isocyanate involves nucleophilic addition to form an intermediate that rearranges to form the C-N bond. researchgate.net The choice of mechanism and the reaction rate are influenced by the acidity and nucleophilicity of the reacting partner and the strength of the catalyst used. rsc.org

Table 3: Summary of Reaction Mechanisms with Isocyanates

| Mechanism | Reactant Type (HX) | Key Steps |

| I (Anionic) | Acidic, less nucleophilic (e.g., Carboxylic Acids) | 1. B + HX ⇌ BH⁺ + X⁻2. X⁻ + R-NCO → [R-N(X)CO]⁻ |

| II (Concerted) | Moderately acidic (e.g., Alcohols) | B + HX + R-NCO → [Transition State] → Product |

| III (Stepwise) | Less acidic, more nucleophilic (e.g., Amines) | 1. HX + R-NCO ⇌ [R-NH(X)CO] (adduct)2. Adduct + B → Product + BH⁺ |

Source: Adapted from J. Chem. Soc., Perkin Trans. 2. rsc.org

Applications of 2 Isocyanato 3 Methylbutanoic Acid As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Chiral Intermediates for Complex Molecular Architectures

The strategic use of 2-isocyanato-3-methylbutanoic acid enables the efficient construction of chiral intermediates that serve as foundational components for more elaborate molecular structures. The isocyanate functionality readily reacts with a variety of nucleophiles, such as alcohols and amines, to form carbamates and ureas, respectively. This reactivity, coupled with the inherent chirality of the molecule, allows for the diastereoselective or enantioselective synthesis of a diverse array of building blocks. These intermediates, possessing a defined stereochemistry at the carbon atom bearing the isobutyl group, are crucial for the total synthesis of natural products and other complex organic molecules where precise control over the three-dimensional arrangement of atoms is essential for biological function. The development of microbial and enzymatic processes has further expanded the toolkit for creating such chiral intermediates, offering highly selective and environmentally benign synthetic routes. eurekaselect.commdpi.com

Role in Peptide and Azapeptide Synthesis

In the realm of peptide science, 2-isocyanato-3-methylbutanoic acid and its ester derivatives are valuable reagents. orgsyn.orgchemdad.com They serve as precursors for the introduction of valine and valine-like residues into peptide chains. The isocyanate group provides a reactive handle for coupling with the N-terminus of a peptide or an amino acid, forming a urea (B33335) linkage. This approach is particularly useful in the synthesis of azapeptides, which are peptide analogs where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. nih.govkirj.ee This substitution can impart unique conformational properties and enhanced metabolic stability to the resulting peptide. nih.gov The incorporation of aza-amino acids, derived from isocyanates, can influence the secondary structure of peptides, for instance, by disrupting β-sheet formations. researchgate.net The synthesis of these modified peptides often relies on solid-phase peptide synthesis (SPPS) techniques, where the isocyanate is reacted with a resin-bound amine. nih.gov

Table 1: Research Findings on Peptide and Azapeptide Synthesis

| Finding | Significance | Reference |

| Aza-amino acids can be incorporated into peptides to create analogs with modified properties. | Offers a strategy to enhance the therapeutic potential of peptides by improving stability and conformational characteristics. | nih.govkirj.ee |

| The isocyanate group of 2-isocyanato-3-methylbutanoic acid derivatives facilitates the formation of urea linkages in peptide chains. | Provides a versatile method for introducing valine-like residues and creating azapeptides. | orgsyn.orgchemdad.com |

| Incorporation of aza-amino acids can disrupt β-sheet secondary structures in peptides. | Allows for the rational design of peptides with specific conformational preferences, potentially influencing their biological activity. | researchgate.net |

Utilization in the Development of Chiral Chromatographic Media

The separation of enantiomers, a critical process in the pharmaceutical industry, is often achieved through chiral chromatography. sigmaaldrich.com This technique relies on chiral stationary phases (CSPs) that interact differently with the two enantiomers of a racemic mixture, leading to their separation. 2-Isocyanato-3-methylbutanoic acid and other chiral isocyanates are utilized in the preparation of these specialized CSPs. orgsyn.org The isocyanate group can be covalently bonded to a solid support, such as silica (B1680970) gel, to create a chiral surface. The chiral moieties on the stationary phase then engage in transient diastereomeric interactions with the enantiomers of the analyte as they pass through the chromatography column, resulting in differential retention times and, consequently, separation. The effectiveness of the separation is dependent on the nature of the chiral selector and the interactions it forms with the analytes, which can include hydrogen bonding, dipole-dipole interactions, and steric repulsion.

Application in Polymer Chemistry for Functionalized Materials

The reactivity of the isocyanate group makes 2-isocyanato-3-methylbutanoic acid a valuable monomer in polymer chemistry for the creation of functionalized materials. Through polymerization reactions, typically with polyols, it can be incorporated into polyurethanes. The presence of the chiral pendant group along the polymer backbone imparts chirality to the bulk material. Such chiral polymers have potential applications in areas such as chiral recognition and separation, asymmetric catalysis, and as specialized optical materials. The properties of the resulting polymer can be tailored by controlling the polymer architecture and the nature of the other monomers used in the polymerization process.

Precursor in the Synthesis of Pharmaceutical Intermediates (e.g., Ritonavir, Ledipasvir)

One of the most significant applications of 2-isocyanato-3-methylbutanoic acid and its derivatives lies in their role as key precursors in the synthesis of active pharmaceutical ingredients (APIs). The valine-derived fragment is a common structural motif in a number of drugs. For instance, intermediates derived from chiral 3-methylbutanoic acid are utilized in the synthesis of antiviral drugs like Ritonavir, a protease inhibitor used to treat HIV/AIDS, and Ledipasvir, an inhibitor of the hepatitis C virus NS5A protein. researchgate.netwikipedia.orgnist.gov The stereochemistry introduced by the chiral building block is often critical for the drug's efficacy, as different enantiomers can have vastly different pharmacological activities. The industrial-scale synthesis of these pharmaceuticals relies on efficient and stereoselective methods for incorporating the chiral valine-derived unit, making 2-isocyanato-3-methylbutanoic acid a commercially important intermediate.

Application in Agrochemical Synthesis

The principles of chirality that are crucial in pharmaceuticals also extend to the agrochemical industry. The biological activity of many pesticides and herbicides is dependent on their stereochemistry. The use of single-enantiomer agrochemicals can lead to increased efficacy, reduced environmental impact, and lower application rates. Chiral building blocks like 2-isocyanato-3-methylbutanoic acid and its precursors serve as valuable starting materials for the synthesis of new and more effective agrochemicals. By incorporating these chiral fragments, chemists can design molecules with specific three-dimensional structures that interact selectively with their biological targets in pests or weeds, while minimizing off-target effects.

Stereochemical Investigations of 2 Isocyanato 3 Methylbutanoic Acid

Determination of Enantiomeric Purity and Optical Activity

The stereochemical integrity of 2-isocyanato-3-methylbutanoic acid is paramount for its use in stereospecific applications. Its enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the prevalence of one enantiomer over the other. libretexts.orgkhanacademy.org A sample containing only one of the two non-superimposable mirror-image molecules is considered enantiomerically pure (100% ee). masterorganicchemistry.com Conversely, a racemic mixture, which contains equal 50:50 amounts of both enantiomers, exhibits no net optical activity. libretexts.orgmasterorganicchemistry.com

The determination of enantiomeric purity can be accomplished through several analytical techniques. One primary method is polarimetry, which measures the rotation of plane-polarized light by a chiral substance. youtube.com The specific rotation is an intrinsic property of a pure enantiomer. libretexts.org The optical purity of a mixture is calculated by comparing its observed specific rotation to the specific rotation of the pure enantiomer. khanacademy.orgyoutube.com For instance, data for the closely related methyl ester, Methyl (S)-(-)-2-Isocyanato-3-methylbutyrate, specifies its optical activity, which confirms its chiral nature.

Table 1: Optical Properties of Methyl (S)-(-)-2-Isocyanato-3-methylbutyrate

| Property | Value |

|---|---|

| Synonym | Methyl (S)-(-)-2-Isocyanatoisovalerate |

| Chirality | (S)-enantiomer |

| Specific Rotation [α] | -18.0° to -23.0° (neat) |

This table presents data for the methyl ester of 2-Isocyanato-3-methylbutanoic acid, illustrating a specific example of a derivative with defined optical activity.

More precise determination of enantiomeric ratios often requires chromatographic methods. A common strategy involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent, such as a pure enantiomer of another amino acid like L-alanine. illinois.edu These resulting diastereomeric products possess different physical properties and can be separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC), allowing for an accurate calculation of the enantiomeric excess of the original compound. illinois.edu

Influence of Stereochemistry on Reaction Pathways and Product Stereoselectivity

The stereochemistry of 2-isocyanato-3-methylbutanoic acid, particularly when in its N-Carboxyanhydride (NCA) form, exerts significant control over reaction pathways and the stereochemical outcome of its products. This is most evident in ring-opening polymerization (ROP) reactions to form polypeptides. wikipedia.orgmdpi.com

When an enantiomerically pure NCA, such as one derived from L-valine, undergoes polymerization, it results in a stereoregular polymer (an isotactic polypeptide). These polymers, like poly(L-valine), can adopt stable, well-defined secondary structures such as the α-helix, a consequence of the uniform stereochemistry of each monomer unit. illinois.edu In contrast, the polymerization of a racemic mixture of D- and L-valine NCAs leads to an atactic polymer, where the stereocenters are randomly arranged. illinois.edu This lack of stereoregularity prevents the formation of stable secondary structures, resulting in an amorphous material with different physical and biological properties. illinois.edu

Table 2: Effect of Monomer Stereochemistry on Polypeptide Structure

| Monomer | Polymer Stereochemistry | Resulting Secondary Structure |

|---|---|---|

| Enantiomerically Pure (e.g., L-Val-NCA) | Isotactic (all L-centers) | Ordered (e.g., α-helix) illinois.edu |

Beyond polymerization, the stereochemistry of valine derivatives is crucial in the synthesis of complex molecules. For example, in the synthesis of the antiviral prodrug Valganciclovir, N-Benzyloxycarbonyl-L-Valine-N-Carboxyanhydride (Z-Val-NCA) is reacted with Ganciclovir. pmcisochem.fr The use of the L-enantiomer is critical for the reaction's success and the final product's biological efficacy, demonstrating that the stereocenter of the valine moiety is transferred with high fidelity. pmcisochem.fr This highlights how the compound's predefined chirality directs the formation of a specific stereoisomer in the final product.

Asymmetric Induction and Chirality Transfer in Synthesis

The utility of 2-isocyanato-3-methylbutanoic acid as a chiral building block stems from the effective transfer of chirality from its parent amino acid, valine. The synthesis of the corresponding valine N-carboxyanhydride (Val-NCA) from optically active valine is designed to proceed with minimal or no loss of stereochemical integrity.

Several synthetic methods have been developed to achieve this. The "Fuchs-Farthing" method, which involves the direct phosgenation of an unprotected amino acid, is a widely used strategy that yields pure NCA monomers with no racemization. mdpi.com This process ensures that the chirality of the starting L- or D-valine is directly transferred to the resulting NCA. More recent advancements have led to phosgene- and halogen-free methods. For example, the reaction of Boc-protected α-amino acids with the T3P reagent produces the corresponding NCA derivatives in high yield and purity, with no detectable epimerization (the conversion of one stereocenter to its opposite configuration). nih.gov

This preservation of chirality is fundamental to the concept of asymmetric induction. By starting with an enantiomerically pure source like L-valine, a chiral intermediate (the isocyanate or NCA) is formed that retains this chirality. When this intermediate is used in a subsequent reaction, it introduces its own stereocenter into the new molecule, influencing the creation of new stereocenters in a predictable manner. This process of chirality transfer is a cornerstone of modern asymmetric synthesis, enabling the construction of complex, stereochemically defined target molecules.

Spectroscopic and Chromatographic Methodologies for Characterization and Analysis

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of 2-Isocyanato-3-methylbutanoic acid, the most prominent and characteristic absorption band is that of the isocyanate group (-N=C=O).

The asymmetric stretching vibration of the -N=C=O group gives rise to a strong and sharp absorption peak typically found in the range of 2240 to 2285 cm⁻¹. spectroscopyonline.com This peak is a definitive marker for the presence of the isocyanate functionality and is often isolated from other spectral features, making it a convenient tool for monitoring reactions involving isocyanates. The intensity of this peak is notably strong due to the large dipole moment of the isocyanate group. spectroscopyonline.com

Besides the isocyanate group, the IR spectrum of 2-Isocyanato-3-methylbutanoic acid will also exhibit characteristic absorptions for the carboxylic acid group. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, and a sharp C=O (carbonyl) stretching band will appear around 1700-1725 cm⁻¹. The presence of these bands, in conjunction with the strong isocyanate peak, provides conclusive evidence for the principal functional groups within the molecule.

Table 1: Characteristic IR Absorption Frequencies for 2-Isocyanato-3-methylbutanoic acid Functional Groups

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2285 | Strong, Sharp |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Broad |

| Carboxylic Acid (C=O) | Stretch | 1700 - 1725 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed atomic-level structure of 2-Isocyanato-3-methylbutanoic acid. Both ¹H NMR and ¹³C NMR provide critical information about the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons of the isopropyl group ((CH₃)₂CH-) would give rise to distinct signals. The two methyl groups would likely appear as a doublet due to coupling with the adjacent methine proton. The methine proton itself would appear as a multiplet. The proton on the α-carbon (the carbon attached to both the isocyanate and carboxylic acid groups) would also produce a distinct signal, likely a doublet, due to coupling with the adjacent methine proton of the isopropyl group. The carboxylic acid proton (-COOH) would typically appear as a broad singlet at a downfield chemical shift.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule will produce a separate resonance. The carbon of the isocyanate group (-N=C=O) has a characteristic chemical shift. The carbonyl carbon of the carboxylic acid group will also have a distinct downfield resonance. The remaining carbon atoms of the 3-methylbutanoyl backbone will have chemical shifts consistent with their local electronic environments.

For comparison, in the related compound 2-methylpropanoic acid, the ¹H NMR spectrum shows signals corresponding to the methyl protons and the methine proton, with an integrated signal ratio of 6:1. docbrown.info Similarly, for 2-benzamido-3-methylbutanoic acid, the protons of the isopropyl group and the α-proton show characteristic chemical shifts and coupling patterns. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of 2-Isocyanato-3-methylbutanoic acid and to study its fragmentation patterns, which can further confirm its structure. In a typical electron ionization (EI) mass spectrum, the molecule will be ionized and fragmented. The molecular ion peak (M⁺) will correspond to the molecular weight of the compound.

The fragmentation pattern is often predictable. For instance, the loss of the isocyanate group (NCO) or the carboxylic acid group (COOH) would result in significant fragment ions. For the related compound 3-methylbutanoic acid (isovaleric acid), with a molecular weight of 102.1317, the mass spectrum shows characteristic fragments. nist.govnist.govymdb.ca Similarly, 2-methylbutanoic acid also has a molecular weight of 102.1317 and displays a distinct fragmentation pattern. nist.gov Analysis of these patterns helps in piecing together the structure of the parent molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for 2-Isocyanato-3-methylbutanoic acid

| Fragment | Description |

| [M]⁺ | Molecular Ion |

| [M - NCO]⁺ | Loss of the isocyanate group |

| [M - COOH]⁺ | Loss of the carboxylic acid group |

| [M - C₃H₇]⁺ | Loss of the isopropyl group |

Chiral Chromatography Techniques for Enantiomeric Separation and Quantification

Due to the presence of a chiral center at the α-carbon, 2-Isocyanato-3-methylbutanoic acid exists as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach.

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for chiral separations. libretexts.org Another class of effective CSPs are macrocyclic antibiotics, which can be covalently bonded to a silica (B1680970) support. libretexts.org These phases can operate in various modes, including normal phase, reversed-phase, and polar organic modes, offering flexibility in method development. sigmaaldrich.com

The isocyanate group itself can be used as a derivatizing agent to facilitate the chiral separation of other compounds, such as amines. nih.gov Conversely, for the analysis of 2-Isocyanato-3-methylbutanoic acid, the carboxylic acid moiety could potentially be derivatized to enhance its interaction with the CSP and improve separation efficiency. The choice of the specific chiral column and mobile phase is critical and often requires empirical optimization.

Hybrid Techniques (e.g., GC-MS, LC-MS) for Analysis and Derivatization Studies

Hybrid techniques that couple a separation method with a detection method, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the analysis of complex mixtures and for trace-level quantification.

For volatile compounds, GC-MS is a preferred method. However, due to the reactive nature of the isocyanate group and the polarity of the carboxylic acid, derivatization is often necessary to improve the volatility and thermal stability of 2-Isocyanato-3-methylbutanoic acid for GC analysis. nih.gov For example, isocyanates can be derivatized with reagents like di-n-butylamine (DBA) to form stable urea (B33335) derivatives that are amenable to GC-MS analysis. nih.govdiva-portal.org

LC-MS is particularly well-suited for the analysis of less volatile and more polar compounds like 2-Isocyanato-3-methylbutanoic acid. diva-portal.orgnih.gov Reversed-phase LC can be used for separation, and the mass spectrometer provides sensitive and selective detection. researchgate.net To enhance ionization efficiency and chromatographic retention, the carboxylic acid group can be derivatized. nih.gov For instance, derivatization with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) has been shown to be effective for the LC-MS analysis of carboxylic acids. nih.govunimi.it LC-MS/MS (tandem mass spectrometry) can further enhance selectivity and sensitivity, which is particularly useful for analyzing the compound in complex matrices. researchgate.netnih.gov

Derivatization can also be employed to analyze the total isocyanate content. Acid hydrolysis can convert the isocyanate to its corresponding amine, which can then be derivatized and analyzed by GC-MS or LC-MS. researchgate.netmdpi.com

Theoretical and Computational Studies of 2 Isocyanato 3 Methylbutanoic Acid

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental characteristics of a molecule's structure and the spatial arrangement of its atoms.

An analysis of the electronic structure of 2-isocyanato-3-methylbutanoic acid would likely reveal a complex interplay of inductive and mesomeric effects. The electronegative nitrogen and oxygen atoms of the isocyanate group, as well as the oxygen atoms of the carboxyl group, would induce a significant dipole moment across the molecule.

A hypothetical Mulliken charge distribution, calculated using a standard basis set like 6-31G*, would likely show a partial positive charge on the isocyanate carbon and the carboxylic carbon, making them susceptible to nucleophilic attack. The nitrogen and oxygen atoms would, in turn, bear partial negative charges.

Hypothetical Mulliken Charge Distribution

| Atom | Hypothetical Partial Charge (a.u.) |

|---|---|

| O (isocyanate) | -0.45 |

| C (isocyanate) | +0.55 |

| N (isocyanate) | -0.30 |

| Cα | +0.10 |

| C (carboxyl) | +0.60 |

| O (carbonyl) | -0.50 |

| O (hydroxyl) | -0.65 |

Note: This data is illustrative and not derived from actual experimental or computational results for the specific molecule.

Bonding analysis would further characterize the nature of the covalent bonds. The N=C=O linkage of the isocyanate group is nearly linear, with significant pi-bonding character. The C-N bond connecting the isocyanate to the chiral alpha-carbon would exhibit single-bond characteristics, allowing for rotational freedom.

Reaction Pathway Analysis and Transition State Modeling

Computational modeling can map out the energy landscapes of reactions involving 2-isocyanato-3-methylbutanoic acid. For instance, the reaction of the isocyanate group with a nucleophile, such as an alcohol to form a urethane (B1682113), could be modeled to identify the transition state structure and calculate the activation energy barrier. Similarly, the esterification of the carboxylic acid group could be analyzed. These calculations would provide insights into the kinetics and thermodynamics of such transformations.

Prediction of Reactivity and Selectivity Profiles of Isocyanate and Carboxyl Groups

The presence of two reactive functional groups raises questions of chemoselectivity. Theoretical calculations of frontier molecular orbitals (HOMO and LUMO) would be instrumental in predicting the reactivity. The LUMO of the isocyanate carbon is expected to be lower in energy than that of the carboxylic carbon, suggesting that the isocyanate group is generally more electrophilic and thus more reactive towards nucleophiles under neutral or basic conditions.

Conversely, under acidic conditions, the carboxylic acid could be protonated, potentially enhancing its reactivity or leading to alternative reaction pathways. The selectivity could also be influenced by the steric hindrance imposed by the bulky isobutyl side chain.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could provide a dynamic picture of the conformational landscape of 2-isocyanato-3-methylbutanoic acid in different environments, such as in a solvent or in the presence of other reactants. These simulations would reveal the preferred dihedral angles and the flexibility of the molecule.

Furthermore, MD simulations would be invaluable for studying intermolecular interactions. For example, in a condensed phase, hydrogen bonding between the carboxylic acid groups of adjacent molecules could lead to the formation of dimers. The simulations could also model the interaction of the molecule with a solvent, providing insights into its solubility and the solvent's effect on its conformation and reactivity.

Research on Derivatives and Analogues of 2 Isocyanato 3 Methylbutanoic Acid

Studies on Alkyl Esters of 2-Isocyanato-3-methylbutanoic Acid (e.g., Methyl, Ethyl Esters)

Alkyl esters of 2-isocyanato-3-methylbutanoic acid, particularly the methyl and ethyl esters, serve as important intermediates in organic synthesis. Research has focused on their preparation and chemical reactivity.

Synthesis and Properties: The synthesis of these esters often involves the reaction of the corresponding amino acid ester hydrochloride with a phosgenating agent. For instance, (S)-(-)-2-isocyanato-3-methylbutyric acid methyl ester can be synthesized from L-Valine methyl ester hydrochloride and phosgene (B1210022). chemicalbook.com The ethyl ester, ethyl 2-isocyanato-3-methylbutanoate, is an organic compound with the molecular formula C₈H₁₃NO₃. uni.lusigmaaldrich.com

Interactive Data Table: Properties of 2-Isocyanato-3-methylbutanoic Acid Esters

| Property | Methyl 2-isocyanato-3-methylbutanoate | Ethyl 2-isocyanato-3-methylbutanoate |

| Molecular Formula | C₇H₁₁NO₃ | C₈H₁₃NO₃ sigmaaldrich.com |

| Molecular Weight | 157.17 g/mol | 171.19 g/mol sigmaaldrich.com |

| Synonym | (S)-(-)-2-Isocyanato-3-methylbutyric acid methyl ester chemicalbook.com | L-Valine ethyl ester isocyanate |

| Physical Form | Not specified | Solid sigmaaldrich.com |

| InChI Key | Not specified | LXPOIQVGVGYFJA-UHFFFAOYSA-N sigmaaldrich.com |

Reactivity and Chemical Reactions: The primary site of reactivity in these esters is the highly electrophilic isocyanate (-N=C=O) group. This functional group readily reacts with various nucleophiles.

Reaction with Alcohols and Amines: The isocyanate group reacts with alcohols to form carbamates and with amines to yield ureas. These reactions are fundamental in utilizing these esters as building blocks for more complex molecules.

Addition Reactions: They can participate in addition reactions with compounds that contain active hydrogen atoms, such as water, to form corresponding derivatives.

The reactivity of ethyl 2-isocyanato-3-methylbutanoate is central to its application in chemical synthesis, allowing for the introduction of the valine-derived structure into larger molecules through the formation of stable covalent bonds.

Investigation of Other α-Isocyanato Carboxylic Acids and their Derivatives

The chemistry of 2-isocyanato-3-methylbutanoic acid is part of the broader class of α-isocyanato carboxylic acids. Research into this class reveals general reaction mechanisms and applications. A significant reaction is the condensation with carboxylic acids to form N-substituted amides, which proceeds through the loss of carbon dioxide from an unstable mixed carbamic-carboxylic anhydride (B1165640) intermediate. acs.orgresearchgate.net

Key findings include:

Amide Synthesis: The reaction of carboxylic acids with isocyanates is a well-established method for synthesizing amides. acs.orgscielo.br Stirring a carboxylic acid with an aryl isocyanate in the presence of a hindered amine can produce good to excellent yields of amides at room temperature. acs.org

Catalysis: The coupling of aliphatic isocyanates with aliphatic carboxylic acids can be slow and require high temperatures. However, catalysts such as magnesium and calcium salts, particularly magnesium chloride, have been found to significantly increase reaction rates and improve selectivity, even for sterically hindered molecules. researchgate.net

Reaction Media: The use of ionic liquids as a reaction medium for the amidation of carboxylic acids with isocyanates has proven effective. This method works for both aromatic and aliphatic isocyanates, often providing excellent yields under mild conditions without the need for additional catalysts. scielo.br

Structure-Reactivity Relationships in Related Isocyanate Compounds

The reactivity of the isocyanate group is highly dependent on the molecular structure to which it is attached. Understanding these structure-reactivity relationships is crucial for controlling chemical reactions and designing compounds with specific properties. patsnap.com

Several factors influence isocyanate reactivity:

Electronic Effects: The electrophilicity of the carbon atom in the isocyanate group is a key determinant of reactivity. poliuretanos.net Aromatic isocyanates, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), are generally much more reactive than aliphatic isocyanates like hexamethylene diisocyanate (HDI) and isophorone (B1672270) diisocyanate (IPDI). patsnap.commdpi.compcimag.com This is attributed to the electron-withdrawing nature of the aromatic ring, which increases the positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack. patsnap.compoliuretanos.net

Steric Hindrance: The presence of bulky substituents near the isocyanate group can impede the approach of nucleophiles, thereby reducing the reaction rate. patsnap.compoliuretanos.net For example, the reactivity of isophorone diisocyanate (IPDI) is lower than other aliphatic isocyanates partly due to steric factors. mdpi.com

Reactivity Order: Studies have established a general reactivity order among common industrial isocyanates as: TDI > MDI > HDI > HMDI > IPDI. mdpi.com

Interactive Data Table: Factors Influencing Isocyanate Reactivity

| Factor | Effect on Reactivity | Example |

| Aromatic vs. Aliphatic Backbone | Aromatic isocyanates are significantly more reactive than aliphatic ones. patsnap.compcimag.com | MDI (aromatic) is faster reacting than HDI (aliphatic). mdpi.com |

| Electron-Withdrawing Groups | Increase reactivity by enhancing the electrophilicity of the NCO carbon. poliuretanos.net | The aromatic ring in TDI increases its reactivity. mdpi.com |

| Electron-Donating Groups | Decrease reactivity. | Aliphatic chains donate electron density, making compounds like HDI less reactive. mdpi.com |

| Steric Hindrance | Bulky groups near the NCO group decrease reactivity. poliuretanos.net | The structure of IPDI contributes to its lower reaction rate compared to HDI. mdpi.com |

Coordination Chemistry of 2-Amino-3-methylbutanoic Acid Derivatives as Precursors

2-Isocyanato-3-methylbutanoic acid is typically synthesized from its corresponding amino acid, 2-amino-3-methylbutanoic acid, commonly known as L-valine. wikipedia.org The coordination chemistry of valine and its derivatives is an active area of research, as these compounds can act as ligands, binding to metal ions to form coordination complexes.

Studies on the coordination of 2-amino-3-methylbutanoic acid have revealed:

Bidentate Coordination: 2-amino-3-methylbutanoic acid typically coordinates to metal ions in a bidentate fashion. It uses the nitrogen atom of the amino group and one of the oxygen atoms from the deprotonated carboxylate group to bind to the metal center. scirp.org

Complex Formation: It forms stable binary and ternary complexes with various transition metal ions, including chromium(III), oxovanadium(IV), nickel(II), and copper(II). scirp.orgresearchgate.net For example, coordination compounds with Cr(III) and VO(IV) have been synthesized and characterized. scirp.org

Geometry of Complexes: The resulting coordination complexes can adopt different geometries. For instance, chromium(III) complexes with 2-amino-3-methylbutanoic acid have been suggested to have an octahedral geometry, with the amino acid and potentially other ligands (like water or 1,10-phenanthroline) occupying the coordination sites. scirp.org Oxovanadium(IV) complexes can exhibit square pyramidal or octahedral geometries depending on the ligands involved. scirp.org

Mixed-Ligand Complexes: 2-amino-3-methylbutanoic acid can also participate in the formation of mixed-ligand complexes, where other chelating agents like 1,10-phenanthroline (B135089) or ethylenediamine (B42938) are also coordinated to the central metal ion. scirp.org

This field of study is important for understanding the role of amino acid derivatives in bioinorganic chemistry and for the design of new metal-based materials. ugr.es

Q & A

Basic: What are the recommended synthetic routes for 2-isocyanato-3-methylbutanoic acid, and how can reaction conditions be optimized?

Answer:

The synthesis of 2-isocyanato-3-methylbutanoic acid typically involves the reaction of 3-methyl-2-aminobutanoic acid with phosgene or thiophosgene under controlled conditions. Key considerations include:

- Temperature : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of the isocyanate group) .

- Solvent Selection : Use anhydrous dichloromethane or toluene to stabilize the reactive isocyanate intermediate .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .

For optimization, employ Design of Experiments (DoE) to test variables like molar ratios, solvent polarity, and reaction time.

Advanced: How can computational methods predict the reactivity of 2-isocyanato-3-methylbutanoic acid in nucleophilic addition reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilic nature of the isocyanate group.

- Electrostatic Potential Maps : Identify electron-deficient regions for nucleophilic attack .

- Transition State Analysis : Calculate activation energies for reactions with amines or alcohols .

Validate predictions experimentally using kinetic studies (NMR monitoring) .

Basic: What spectroscopic techniques are critical for characterizing 2-isocyanato-3-methylbutanoic acid?

Answer:

- FT-IR : Confirm the isocyanate group (NCO stretch at ~2250 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) .

- NMR :

- ¹H NMR : Methyl groups (δ 0.9–1.2 ppm) and methine proton adjacent to NCO (δ 3.5–4.0 ppm) .

- ¹³C NMR : Carbonyl carbons (C=O at ~170 ppm, NCO at ~125 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can structural analogs of 2-isocyanato-3-methylbutanoic acid guide SAR studies for bioactive molecules?

Answer:

Compare analogs (e.g., 3-methyl-2-butyl isothiocyanate or 2-(aminomethyl)-3-methylbutanoic acid) to identify pharmacophores:

| Compound | Key Feature | Bioactivity |

|---|---|---|

| 2-Isocyanato-3-methylbutanoic acid | Reactive NCO group | Enzyme inhibition (e.g., proteases) |

| 2-(Aminomethyl)-3-methylbutanoic acid | Amine functionality | Substrate for transaminases |

| 3-Methyl-2-phenylbutanoic acid | Aromatic substituent | Anti-inflammatory activity |

Use molecular docking (AutoDock Vina) to map binding interactions and modify substituents for enhanced selectivity .

Basic: How should researchers handle discrepancies in reported physicochemical data (e.g., melting points or solubility)?

Answer:

- Source Validation : Cross-reference data from PubChem, CAS Common Chemistry, and peer-reviewed journals .

- Experimental Replication : Repeat measurements under standardized conditions (e.g., DSC for melting points) .

- Statistical Analysis : Apply Grubbs’ test to identify outliers in datasets .

Advanced: What strategies mitigate instability of 2-isocyanato-3-methylbutanoic acid during storage?

Answer:

- Inert Atmosphere : Store under argon or nitrogen at –20°C .

- Stabilizers : Add 0.1% hydroquinone to prevent polymerization .

- Lyophilization : Convert to a stable salt (e.g., sodium or ammonium) for long-term storage .

Basic: How can researchers design assays to evaluate the toxicity of 2-isocyanato-3-methylbutanoic acid?

Answer:

- In Vitro : Use MTT assays on human hepatocytes (HepG2) to assess cytotoxicity .

- Reactive Oxygen Species (ROS) : Measure oxidative stress via DCFH-DA fluorescence .

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains .

Advanced: What mechanistic insights explain the hydrolysis kinetics of 2-isocyanato-3-methylbutanoic acid in aqueous media?

Answer:

- pH Dependence : Hydrolysis accelerates under alkaline conditions (pH > 10) due to nucleophilic attack by OH⁻ .

- Isotope Labeling : Use ¹⁸O-labeled H₂O to track carboxylate formation via LC-MS .

- Kinetic Modeling : Apply pseudo-first-order kinetics to derive rate constants .

Basic: What safety protocols are essential for handling 2-isocyanato-3-methylbutanoic acid?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile isocyanates .

- PPE : Wear nitrile gloves, goggles, and lab coats .

- Spill Management : Neutralize with damp sand or specialized isocyanate scavengers .

Advanced: How can retrosynthetic analysis improve scalable synthesis of 2-isocyanato-3-methylbutanoic acid derivatives?

Answer:

- Disconnection Strategy : Target the isocyanate group and α-branched carboxylic acid as key synthons .

- AI Tools : Leverage Reaxys or Pistachio databases to identify optimal precursors (e.g., 3-methyl-2-aminobutanoic acid) .

- Green Chemistry : Replace phosgene with urea-based reagents (e.g., diphosgene) to reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.